molecular formula C13H16F3N B1428863 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine CAS No. 1375473-81-6

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Cat. No. B1428863
M. Wt: 243.27 g/mol
InChI Key: WRIJGHCYWSMVLS-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” is a chemical compound with diverse applications in scientific research1. Its unique structure and properties make it valuable for drug synthesis, catalysis, and molecular imaging1.



Synthesis Analysis

The synthesis of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” is not explicitly mentioned in the available resources. However, related compounds such as “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one” are available2. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” is not directly available from the search results. However, the InChI code for a related compound, “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one”, is provided2. This could potentially be used to infer some structural characteristics.



Chemical Reactions Analysis

The specific chemical reactions involving “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not detailed in the available resources. Further research would be required to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not directly available from the search results. However, a related compound, “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one”, has a melting point of 96-101°C and is a powder at room temperature2.


Scientific Research Applications

  • Polyimide Synthesis : 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a component in the synthesis of aromatic diamines, which are then used to create fluorinated polyimides. These polyimides are known for their excellent solubility in organic solvents and good mechanical properties. They demonstrate remarkable thermal stability, with high glass transition temperatures and low dielectric constants, making them suitable for high-performance applications (Yang et al., 2004).

  • Catalysis in Peptide Synthesis : The compound's derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, acts as an effective catalyst in the dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis. This highlights its potential in facilitating bond formation in complex organic molecules (Wang et al., 2018).

  • Electronics and Optoelectronics : The synthesis of organosoluble and low-colored fluorinated polyimides involving 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine derivatives results in materials with low dielectric constants and low water uptake. These materials also display high glass-transition temperatures and thermal stability, making them suitable for applications in the electronics and optoelectronics industry (Chung et al., 2006).

  • Pharmaceutical and Agrochemical Building Blocks : The compound's derivatives are used in synthesizing building blocks that are selectively fluorinated, tuning pharmacokinetic properties in pharmaceutical and agrochemical discovery programs. This is essential for developing compounds with desired biological activity and stability (Bykova et al., 2018).

  • Chemical Synthesis and Structural Analysis : It's involved in the synthesis of symmetrical 1,2-dihydrotriazines via reaction with primary amines, showcasing its utility in creating structurally diverse chemical compounds. The nature of these reactions and the resulting compounds can significantly impact various fields, including material science and pharmaceutical chemistry (Fetyukhin et al., 1983).

Safety And Hazards

The safety and hazards of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not directly available from the search results. However, a related compound, “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one”, has been classified with the GHS07 pictogram and has hazard statements H302, H315, H319, H3352.


Future Directions

The future directions of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not directly available from the search results. However, it is expected that many novel applications of TFMP will be discovered in the future3. This suggests that “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” and related compounds may also have potential for new applications.


properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIJGHCYWSMVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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